molecular formula C15H11N3O B12937076 1-(Benzyloxy)-1H-benzo[d]imidazole-2-carbonitrile CAS No. 68930-17-6

1-(Benzyloxy)-1H-benzo[d]imidazole-2-carbonitrile

Cat. No.: B12937076
CAS No.: 68930-17-6
M. Wt: 249.27 g/mol
InChI Key: XFMBKJIWRHGCAJ-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-1H-benzo[d]imidazole-2-carbonitrile is a heterocyclic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-1H-benzo[d]imidazole-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with benzyloxycarbonyl chloride, followed by cyclization with cyanogen bromide in the presence of a base . The reaction conditions often require controlled temperatures and the use of solvents like acetonitrile or dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-1H-benzo[d]imidazole-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles like amines or thiols; reactions often require catalysts or specific pH conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole derivatives with altered functional groups.

Scientific Research Applications

1-(Benzyloxy)-1H-benzo[d]imidazole-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-1H-benzo[d]imidazole-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and leading to anticancer effects .

Properties

CAS No.

68930-17-6

Molecular Formula

C15H11N3O

Molecular Weight

249.27 g/mol

IUPAC Name

1-phenylmethoxybenzimidazole-2-carbonitrile

InChI

InChI=1S/C15H11N3O/c16-10-15-17-13-8-4-5-9-14(13)18(15)19-11-12-6-2-1-3-7-12/h1-9H,11H2

InChI Key

XFMBKJIWRHGCAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CON2C3=CC=CC=C3N=C2C#N

Origin of Product

United States

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